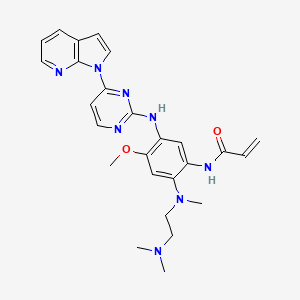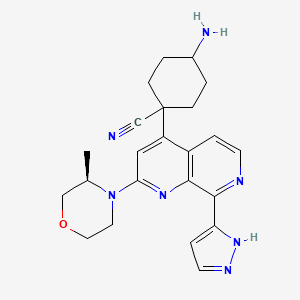
Atr-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits an IC50 of less than 1000 nM . ATR is a key protein involved in the DNA damage response, making Atr-IN-21 a valuable tool in scientific research, particularly in the fields of cancer biology and DNA repair mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-21 involves multiple steps, starting from commercially available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds typically involve the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. Given its use primarily in research, it is likely produced in specialized laboratories with stringent quality control measures to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Atr-IN-21 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Atr-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA damage and repair.
Biology: Helps in understanding the role of ATR in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in combination with other chemotherapeutic agents.
Industry: Used in the development of new drugs targeting DNA repair pathways.
Wirkmechanismus
Atr-IN-21 exerts its effects by inhibiting the ATR kinase, which is activated in response to DNA damage. ATR phosphorylates several downstream targets, including checkpoint kinase 1 (CHK1), leading to cell cycle arrest and DNA repair. By inhibiting ATR, this compound prevents the activation of these pathways, resulting in increased DNA damage and cell death, particularly in cancer cells with high levels of replication stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ceralasertib (AZD6738): Another potent ATR inhibitor with similar mechanisms of action.
VE-821: An ATR inhibitor used in preclinical studies.
Berzosertib (M6620): A selective ATR inhibitor in clinical trials for cancer therapy.
Uniqueness
Atr-IN-21 is unique due to its high potency and specificity for ATR, making it a valuable tool for studying ATR-related pathways. Its ability to synergize with other chemotherapeutic agents further enhances its potential in cancer research and therapy .
Eigenschaften
Molekularformel |
C23H27N7O |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
4-amino-1-[2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-4-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C23H27N7O/c1-15-13-31-11-10-30(15)20-12-18(23(14-24)6-2-16(25)3-7-23)17-4-8-26-22(21(17)28-20)19-5-9-27-29-19/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13,25H2,1H3,(H,27,29)/t15-,16?,23?/m1/s1 |
InChI-Schlüssel |
WVMFINJDGBJCKD-HJUABHRKSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N |
Kanonische SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


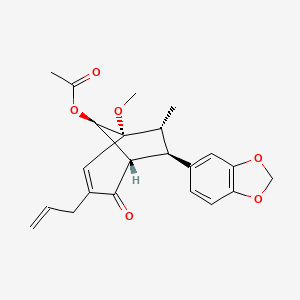
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
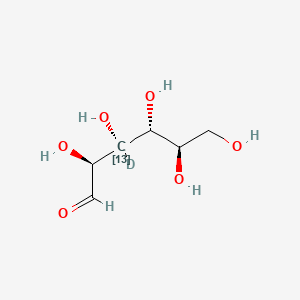

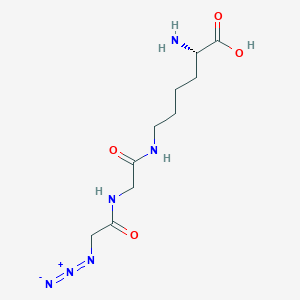
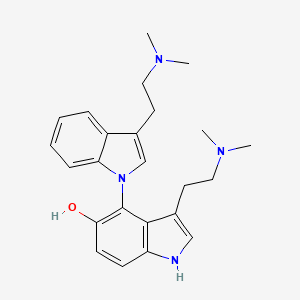
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
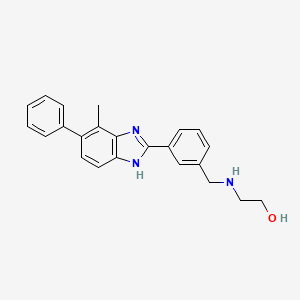
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
